Cas no 2171198-18-6 ((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-methylpentanoic acid)

2171198-18-6 structure
Productnaam:(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-methylpentanoic acid
(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-methylpentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-methylpentanoic acid
- 2171198-18-6
- (3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-methylpentanoic acid
- EN300-1579568
-
- Inchi: 1S/C26H32N2O5/c1-15(2)22(13-23(29)30)27-25(31)24(16(3)4)28-26(32)33-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,15-16,21-22,24H,13-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t22-,24+/m1/s1
- InChI-sleutel: UILGTPBNSQCZLL-VWNXMTODSA-N
- LACHT: O(C(N[C@H](C(N[C@H](CC(=O)O)C(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 452.23112213g/mol
- Monoisotopische massa: 452.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 10
- Complexiteit: 672
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 105Ų
(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-methylpentanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1579568-0.5g |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-methylpentanoic acid |
2171198-18-6 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1579568-0.1g |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-methylpentanoic acid |
2171198-18-6 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1579568-10.0g |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-methylpentanoic acid |
2171198-18-6 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1579568-1.0g |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-methylpentanoic acid |
2171198-18-6 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1579568-10000mg |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-methylpentanoic acid |
2171198-18-6 | 10000mg |
$4236.0 | 2023-09-24 | ||
Enamine | EN300-1579568-5000mg |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-methylpentanoic acid |
2171198-18-6 | 5000mg |
$2858.0 | 2023-09-24 | ||
Enamine | EN300-1579568-500mg |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-methylpentanoic acid |
2171198-18-6 | 500mg |
$946.0 | 2023-09-24 | ||
Enamine | EN300-1579568-100mg |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-methylpentanoic acid |
2171198-18-6 | 100mg |
$867.0 | 2023-09-24 | ||
Enamine | EN300-1579568-250mg |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-methylpentanoic acid |
2171198-18-6 | 250mg |
$906.0 | 2023-09-24 | ||
Enamine | EN300-1579568-2.5g |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-methylpentanoic acid |
2171198-18-6 | 2.5g |
$6602.0 | 2023-06-04 |
(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-methylpentanoic acid Gerelateerde literatuur
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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